2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC15991154
Molecular Formula: C7H5ClN4O
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClN4O |
|---|---|
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 2-amino-8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C7H5ClN4O/c8-5-4-3(1-2-10-5)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13) |
| Standard InChI Key | BRURRVJBXOOBAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1C(=O)NC(=N2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 897359-74-9) belongs to the pyrido[3,4-d]pyrimidine family, a class of nitrogen-rich heterocycles. Its molecular formula is , with a molar mass of 196.594 g/mol . The core structure consists of a pyrimidin-4(3H)-one ring fused to a pyridine ring at the 3,4-positions. Key substituents include:
-
Amino group (-NH) at C2: Enhances hydrogen-bonding capacity.
-
Chlorine atom (-Cl) at C8: Introduces steric bulk and modulates electron density.
The planar arrangement of the bicyclic system facilitates π-π stacking interactions, while the lactam moiety at C4 contributes to polar solubility .
Synthesis and Manufacturing Processes
Palladium-Catalyzed Cross-Coupling
A principal synthetic route involves Stille coupling between 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one and organostannane reagents. For example, tributyl(1-ethoxyvinyl)stannane reacts with the chloro-substituted core in the presence of tetrakis(triphenylphosphine)palladium(0) under refluxing dioxane . This method achieves functionalization at C8 while preserving the amino group at C2.
-
Combine 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one (0.55 mmol), tributyl(1-ethoxyvinyl)stannane (0.65 mmol), and Pd(PPh) (3 mol%) in anhydrous 1,4-dioxane.
-
Heat at reflux under nitrogen for 2–4 hours.
-
Purify via column chromatography to isolate the coupled product.
Halogenation and Functionalization
The C8 chlorine atom serves as a reactive site for further derivatization. Bromination using -bromosuccinimide (NBS) in tetrahydrofuran (THF) yields 8-bromo analogs, which are intermediates for Suzuki-Miyaura couplings . Additionally, nucleophilic aromatic substitution (SNAr) with amines or alkoxides enables diversification of the C8 position .
Physicochemical Properties
Experimental data for 2-amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one reveal the following characteristics :
| Property | Value |
|---|---|
| Density | 1.85 ± 0.1 g/cm³ |
| Boiling Point | 454.7 ± 55.0 °C |
| Molecular Weight | 196.594 g/mol |
| Solubility (Predicted) | Moderate in polar aprotic solvents (DMF, DMSO) |
The high boiling point reflects strong intermolecular hydrogen bonding, while the density aligns with typical fused heterocycles.
Research Applications and Derivatives
Intermediate for Drug Discovery
The 8-chloro moiety enables synthesis of bioactive derivatives:
-
8-Bromoacetyl Analog (39): Prepared via bromination of 8-(1-ethoxyvinyl) intermediates, this compound serves as a Michael acceptor for covalent inhibitor design .
-
Pyrazolyl Derivatives (41a, 56): Suzuki coupling with pyrazolyl boronic esters yields dual KDM4/5 inhibitors with cellular permeability (Caco-2 P > 40 × 10 cm/s) .
Structural Insights from Crystallography
X-ray co-crystallography of related compounds reveals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume